molecular formula C9H15ClN2O B056274 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone CAS No. 122600-26-4

2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone

Cat. No. B056274
M. Wt: 202.68 g/mol
InChI Key: CCYWRMMBRQQMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been studied extensively for its potential use as an anti-cancer agent, as well as for its broader applications in the field of molecular biology.

Mechanism Of Action

2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the enzyme from initiating transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has also been shown to have broader applications in the field of molecular biology. It has been used to study the role of RNA polymerase I transcription in various biological processes, including ribosome biogenesis, cell differentiation, and aging.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone is its selectivity for RNA polymerase I transcription, which allows for specific targeting of cancer cells. However, it also has limitations, including potential toxicity and off-target effects.

Future Directions

There are several potential future directions for research on 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone. These include further studies on its anti-cancer properties, as well as its broader applications in the field of molecular biology. Additionally, there is potential for the development of new compounds based on the structure of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, which could have improved selectivity and efficacy.

Synthesis Methods

The synthesis of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone involves several steps, beginning with the reaction of 2-chloroacetyl chloride with 2-methyliminoazepane to form 2-chloro-1-(2-methyliminoazepan-1-yl)ethanone. This intermediate is then purified and subjected to further chemical reactions to produce the final product.

Scientific Research Applications

2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has been studied extensively for its potential use as an anti-cancer agent. It works by selectively inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.

properties

CAS RN

122600-26-4

Product Name

2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

2-chloro-1-(2-methyliminoazepan-1-yl)ethanone

InChI

InChI=1S/C9H15ClN2O/c1-11-8-5-3-2-4-6-12(8)9(13)7-10/h2-7H2,1H3

InChI Key

CCYWRMMBRQQMHG-UHFFFAOYSA-N

SMILES

CN=C1CCCCCN1C(=O)CCl

Canonical SMILES

CN=C1CCCCCN1C(=O)CCl

synonyms

2H-Azepin-2-imine, 1-(chloroacetyl)hexahydro-N-methyl- (9CI)

Origin of Product

United States

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